![molecular formula C19H26N2O2 B4652923 2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B4652923.png)
2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol is a chemical compound that features a naphthalene ring attached to a piperazine moiety, which is further linked to an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol typically involves the reaction of naphthalen-1-ylmethyl chloride with piperazine to form 4-(naphthalen-1-ylmethyl)piperazine. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The naphthalene ring can be hydrogenated under high pressure to form a dihydronaphthalene derivative.
Substitution: The ethoxyethanol chain can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of naphthalen-1-ylmethyl ketone derivatives.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of various substituted ethoxyethanol derivatives.
Scientific Research Applications
2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol: Similar structure but with an aminoethyl group instead of a naphthalen-1-ylmethyl group.
[2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride: Contains a diphenylmethyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
2-[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethoxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-13-15-23-14-12-20-8-10-21(11-9-20)16-18-6-3-5-17-4-1-2-7-19(17)18/h1-7,22H,8-16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIFUECHCBIXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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